(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile
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Overview
Description
“(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile” is a mouthful, but its structure is fascinating. Let’s break it down:
- The compound contains a benzothiazole core (1,3-benzothiazol-2-yl) linked to a pyrazole ring (1-phenyl-1H-pyrazol-4-yl).
- The ethoxy and methyl groups add complexity, influencing its properties.
- The nitrile group (2-propenenitrile) provides reactivity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but here’s a common one:
Heterocyclization Reaction:
- Industrial synthesis typically involves large-scale reactions.
- Precursors are sourced commercially or synthesized in bulk.
- Optimization focuses on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:
Oxidation: The benzothiazole moiety can undergo oxidation to form sulfones or sulfoxides.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: The phenyl and ethoxy groups are susceptible to substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., Pd/C).
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines).
- Oxidation: Sulfone or sulfoxide derivatives.
- Reduction: The corresponding amine.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial).
Medicine: May interact with cellular targets (e.g., enzymes, receptors).
Industry: Precursor for dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
Targets: Interacts with specific proteins or enzymes.
Pathways: Modulates cellular processes (e.g., signal transduction, gene expression).
Comparison with Similar Compounds
Uniqueness: Its combination of benzothiazole, pyrazole, and nitrile groups sets it apart.
Similar Compounds: Related compounds include benzothiazoles, pyrazoles, and nitriles.
Remember, this compound’s long name conceals its intriguing properties
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C28H22N4OS |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C28H22N4OS/c1-3-33-23-13-14-24(19(2)15-23)27-21(18-32(31-27)22-9-5-4-6-10-22)16-20(17-29)28-30-25-11-7-8-12-26(25)34-28/h4-16,18H,3H2,1-2H3/b20-16+ |
InChI Key |
BMOQGZPPJGBIHQ-CAPFRKAQSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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